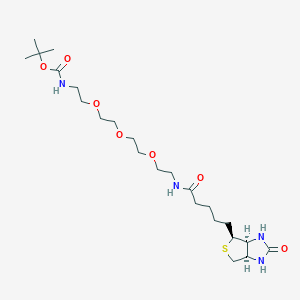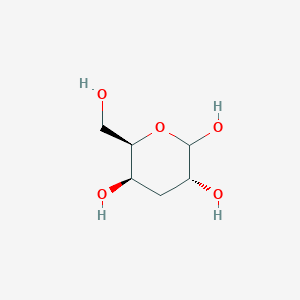
Biotin-PEG3-NHBoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG3-NHBoc is a compound that combines biotin, polyethylene glycol (PEG), and a Boc-protected amine. Biotin, a vitamin B7 derivative, is known for its strong binding affinity to avidin and streptavidin, making it useful in various biochemical applications. The PEG spacer increases the hydrophilicity and flexibility of the molecule, while the Boc group protects the amine functionality, allowing for further chemical modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin-PEG3-NHBoc is synthesized through a multi-step processThe reaction conditions often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated synthesis platforms and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG3-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield a free amine, which can then participate in further substitution reactions.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, facilitating the conjugation of the compound to various biomolecules.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.
Coupling Agents: DCC and NHS are frequently employed to activate carboxyl groups for amide bond formation.
Major Products Formed
The major products formed from these reactions include biotinylated biomolecules and PEGylated compounds, which are useful in various biochemical and medical applications .
Applications De Recherche Scientifique
Biotin-PEG3-NHBoc has a wide range of applications in scientific research:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and purification processes.
Mécanisme D'action
The mechanism of action of Biotin-PEG3-NHBoc involves the strong binding affinity of biotin to avidin or streptavidin. This interaction is highly specific and stable, allowing for the efficient capture and immobilization of biotinylated molecules. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the accessibility of the biotin moiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG2-NHBoc: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-NHBoc: Similar structure but with a longer PEG spacer.
Biotin-PEG-NHS: Contains an NHS ester instead of a Boc-protected amine.
Uniqueness
Biotin-PEG3-NHBoc is unique due to its optimal PEG spacer length, which balances hydrophilicity and flexibility, and the presence of a Boc-protected amine, allowing for further chemical modifications .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O7S/c1-23(2,3)34-22(30)25-9-11-32-13-15-33-14-12-31-10-8-24-19(28)7-5-4-6-18-20-17(16-35-18)26-21(29)27-20/h17-18,20H,4-16H2,1-3H3,(H,24,28)(H,25,30)(H2,26,27,29)/t17-,18-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWQQXHARZYIQ-BJLQDIEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-cyanopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8119719.png)







![[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile](/img/structure/B8119770.png)





